molecular formula C6H11FO B12978037 (1S,2R)-2-Fluorocyclohexan-1-ol CAS No. 918300-57-9

(1S,2R)-2-Fluorocyclohexan-1-ol

Cat. No.: B12978037
CAS No.: 918300-57-9
M. Wt: 118.15 g/mol
InChI Key: LMYKFDDTPIOYQV-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R)-2-Fluorocyclohexan-1-ol is a chiral compound with significant importance in organic chemistry. It is a fluorinated cyclohexanol derivative, characterized by the presence of a fluorine atom at the second position and a hydroxyl group at the first position on the cyclohexane ring. The stereochemistry of this compound is defined by the (1S,2R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Fluorocyclohexan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-fluorocyclohexanone using chiral catalysts. This method ensures high enantioselectivity, yielding the desired (1S,2R) enantiomer. Another method involves the resolution of racemic mixtures of 2-fluorocyclohexanol using chiral resolving agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric synthesis. This process utilizes chiral catalysts and optimized reaction conditions to achieve high yields and enantioselectivity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Fluorocyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 2-fluorocyclohexanone.

    Reduction: The compound can be reduced to form 2-fluorocyclohexanol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1S,2R)-2-Fluorocyclohexan-1-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2R)-2-Fluorocyclohexan-1-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with active site residues, stabilizing the compound-enzyme complex and influencing the reaction outcome .

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-2-Bromocyclohexan-1-ol
  • (1S,2R)-2-Chlorocyclohexan-1-ol
  • (1S,2R)-2-Iodocyclohexan-1-ol

Uniqueness

Compared to its halogenated analogs, (1S,2R)-2-Fluorocyclohexan-1-ol exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets. This makes this compound a valuable compound in both synthetic and medicinal chemistry .

Properties

CAS No.

918300-57-9

Molecular Formula

C6H11FO

Molecular Weight

118.15 g/mol

IUPAC Name

(1S,2R)-2-fluorocyclohexan-1-ol

InChI

InChI=1S/C6H11FO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6+/m1/s1

InChI Key

LMYKFDDTPIOYQV-RITPCOANSA-N

Isomeric SMILES

C1CC[C@H]([C@H](C1)O)F

Canonical SMILES

C1CCC(C(C1)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.